methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate

Catalog No.
S6905988
CAS No.
1807916-70-6
M.F
C11H19F2NO5
M. Wt
283.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(di...

CAS Number

1807916-70-6

Product Name

methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate

IUPAC Name

methyl (2S)-2-(difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Molecular Formula

C11H19F2NO5

Molecular Weight

283.27 g/mol

InChI

InChI=1S/C11H19F2NO5/c1-11(2,3)19-10(16)14-6-5-7(8(15)17-4)18-9(12)13/h7,9H,5-6H2,1-4H3,(H,14,16)/t7-/m0/s1

InChI Key

JJRIXCNNEPCVPN-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)NCCC(C(=O)OC)OC(F)F

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)OC)OC(F)F

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)OC(F)F

Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate is a chiral compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a difluoromethoxy functional group. Its molecular formula is C11H19F2NO5C_{11}H_{19}F_2NO_5 with a molecular weight of approximately 283.27 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features, which provide both steric protection and electronic modulation, making it a versatile intermediate in various

  • Substitution Reactions: The Boc group can be selectively removed under acidic conditions, facilitating further functionalization of the amine group.
  • Oxidation and Reduction: The difluoromethoxy group can engage in oxidation and reduction reactions, which may alter the electronic properties and reactivity of the molecule.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, expanding its utility in synthetic applications .

The biological activity of methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate has been explored in the context of medicinal chemistry. Its structural components suggest potential interactions with various biological targets, particularly enzymes and receptors. The difluoromethoxy group may enhance binding affinity due to its electronic properties, while the Boc protecting group allows for selective modifications that could lead to the development of enzyme inhibitors or receptor modulators .

The synthesis of methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate typically involves several key steps:

  • Formation of the Boc-protected amine: Starting from an appropriate amino acid, the Boc group is introduced using tert-butyl chloroformate.
  • Introduction of the difluoromethoxy group: This can be achieved through nucleophilic substitution reactions involving difluoromethylating agents.
  • Esterification: Finally, the carboxylic acid is converted into the methyl ester using methanol and an acid catalyst.

These steps highlight the compound's synthetic versatility and its potential as an intermediate in more complex organic syntheses .

Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate has numerous applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in the preparation of complex organic molecules.
  • Medicinal Chemistry: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
  • Biochemical Research: Used to study enzyme-substrate interactions and protein modifications due to its ability to selectively modify functional groups .

Interaction studies involving methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate focus on its binding affinity with various biological targets. These studies are crucial for understanding how structural modifications influence biological activity. The unique combination of the Boc protecting group and difluoromethoxy functionality allows researchers to investigate how these modifications affect interactions with enzymes or receptors, providing insights into potential therapeutic applications .

Several compounds share structural similarities with methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate. Here are a few notable examples:

Compound NameStructureKey Differences
(S)-4-((tert-Butoxycarbonyl)amino)-2-methoxybutanoic acidContains a methoxy group instead of difluoromethoxyLess electron-withdrawing character
(S)-4-((tert-Butoxycarbonyl)amino)-2-(trifluoromethoxy)butanoic acidContains a trifluoromethoxy groupPotentially different reactivity due to trifluoromethyl influence
Methyl 4-((tert-butoxycarbonyl)amino)butanoateLacks difluoromethoxy functionalitySimpler structure with fewer electronic effects

Uniqueness

Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate stands out due to its unique combination of both steric protection from the Boc group and electronic modulation from the difluoromethoxy group. This dual functionality enhances its reactivity profile and makes it a valuable tool in both organic synthesis and medicinal chemistry, differentiating it from similar compounds that may lack one or both features .

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

283.12312903 g/mol

Monoisotopic Mass

283.12312903 g/mol

Heavy Atom Count

19

Dates

Last modified: 04-15-2024

Explore Compound Types